molecular formula C11H8F2O2 B11894943 2-(Difluoromethoxy)-6-naphthol

2-(Difluoromethoxy)-6-naphthol

Cat. No.: B11894943
M. Wt: 210.18 g/mol
InChI Key: FSYQCBBYSAMQSY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method involves the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-6-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

6-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-5-9(14)3-1-8(7)6-10/h1-6,11,14H

InChI Key

FSYQCBBYSAMQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1O

Origin of Product

United States

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